4-(3R)-3-Piperidinylbenzoic acid
Description
4-(3R)-3-Piperidinylbenzoic acid is a chiral organic compound featuring a piperidine ring (a six-membered heterocycle with one nitrogen atom) fused to a benzoic acid moiety. The stereochemistry at the 3-position of the piperidine ring (R-configuration) and the carboxylic acid group on the benzene ring define its structural uniqueness. The piperidine scaffold is common in bioactive molecules, while the benzoic acid group may enhance solubility or enable interactions with biological targets via hydrogen bonding or ionic interactions.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[(3R)-piperidin-3-yl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
CBQKKABCNQVVOP-NSHDSACASA-N |
SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)O |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of 4-(3R)-3-Piperidinylbenzoic Acid and Related Compounds
Key Observations:
- Substituent Effects : The benzoic acid group in this compound distinguishes it from piperidine derivatives with hydroxyl or hydroxymethyl groups (e.g., 4-hydroxymethyl-piperidin-3-ol). The -COOH group likely increases acidity (pKa ~2–3) and water solubility compared to -OH (pKa ~10) or -CH2OH groups.
- Heterocyclic Complexity : Pyrazole-triazine/tetrazine hybrids () involve fused nitrogen-rich rings, which contrast with the simpler piperidine-benzoic acid system. However, both classes face synthetic challenges, such as regioselective functionalization.
Structural Characterization
Crystallographic refinement tools like SHELX () are widely used for determining small-molecule structures. If this compound were crystallized, SHELXL or SHELXTL could refine its stereochemistry and hydrogen-bonding interactions involving the -COOH group.
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